what is Kdo Azide and its chemical structure
what is Kdo Azide and its chemical structure
An In-depth Technical Guide to Kdo Azide for Researchers and Drug Development Professionals
Introduction
8-Azido-3,8-dideoxy-D-manno-octulosonic acid, commonly known as Kdo Azide, is a pivotal chemical tool in the fields of glycobiology, molecular biology, and drug development.[1] It is a synthetic analogue of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo), a naturally occurring eight-carbon sugar that is an essential component of the inner core of lipopolysaccharides (LPS) in most Gram-negative bacteria.[2][3][4][5]
The defining feature of Kdo Azide is the replacement of the hydroxyl group at the C8 position with an azide moiety. This modification is remarkably well-tolerated by the bacterial enzymatic machinery, allowing Kdo Azide to be metabolically incorporated into nascent LPS molecules on the bacterial cell surface. The embedded azide group then serves as a chemical handle for bioorthogonal "click" chemistry reactions, enabling the selective attachment of reporter molecules such as fluorescent dyes or affinity tags. This powerful two-step process of metabolic labeling followed by click chemistry provides a highly specific method for visualizing, tracking, and isolating Gram-negative bacteria and their LPS components for a wide range of research applications, from studying bacterial physiology to developing targeted therapeutics.
Chemical Structure and Properties
Kdo Azide is a derivative of the monosaccharide Kdo. The core structure is an eight-carbon alpha-keto acid with an azide group at the terminal (C8) position.
Chemical Structure:
Caption: Chemical structure of 8-Azido-3,8-dideoxy-D-manno-octulosonic acid (Kdo Azide).
Physicochemical Properties
A summary of the key quantitative data for Kdo Azide is presented below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | azane;(4R,5R,6R,7R)-8-azido-4,5,6,7-tetrahydroxy-2-oxooctanoic acid | |
| Synonyms | 8-Azido-3,8-dideoxy-D-manno-octulosonic acid, Kdo-8-N₃ | |
| CAS Number | 1380099-68-2 | |
| Molecular Formula | C₈H₁₆N₄O₇ | |
| Molecular Weight | 280.24 g/mol | |
| Appearance | White to light yellow solid / lyophilized powder | |
| Purity | >90% to ≥99% (HPLC) | |
| Solubility | Soluble in Water, DMSO, DMF | |
| Canonical SMILES | C(C(C(C(C(CN=[N+]=[N-])O)O)O)O)C(=O)C(=O)O.N | |
| Storage Conditions | -20°C, sealed from moisture |
Mechanism of Action and Applications
The utility of Kdo Azide stems from a two-stage mechanism: metabolic incorporation into bacterial LPS followed by bioorthogonal click chemistry for detection or conjugation.
Metabolic Labeling of Lipopolysaccharides (LPS)
Gram-negative bacteria can uptake exogenous Kdo Azide from their environment. Inside the bacterial cytosol, it is recognized by the same biosynthetic machinery as native Kdo. The key enzyme, CMP-Kdo synthase (KdsB), activates Kdo Azide by converting it to CMP-Kdo-8-N₃. Subsequently, CMP-Kdo transferases incorporate this azido-modified sugar into the lipid A core, forming a modified LPS structure. This entire process effectively decorates the outer membrane of the bacterium with azide functional groups.
Caption: Workflow of metabolic incorporation of Kdo Azide into bacterial LPS.
Bioorthogonal Click Chemistry
Once the azide groups are displayed on the cell surface, they are available for covalent ligation to probes containing a complementary functional group. This is achieved through "click" chemistry, a set of reactions known for their high efficiency, specificity, and biocompatibility.
Two primary types of click reactions are used with Kdo Azide:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. While highly efficient, the copper catalyst can be toxic to living cells.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide. This method is ideal for live-cell imaging and in vivo applications due to its bioorthogonality and lack of cytotoxicity.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on a cell surface.
Experimental Protocols
The following sections provide generalized methodologies for the synthesis of Kdo Azide and its use in a typical metabolic labeling experiment. These protocols are derived from published literature and should be adapted and optimized for specific experimental contexts.
Chemical Synthesis of Kdo Azide (Kdo-8-N₃)
The synthesis of Kdo Azide is a multi-step process that starts from D-arabinose and involves the key intermediate 5-azido-5-deoxy-D-arabinose.
Protocol Outline:
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Synthesis of 5-azido-5-deoxy-D-arabinose (Ara-5-N₃):
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Protect the anomeric carbon of D-arabinose by converting it to a methyl acetal (e.g., using 0.18 N HCl in MeOH). This step helps to lock the sugar in its furanose conformation.
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Selectively iodinate the primary alcohol at the C5 position (e.g., using iodine, imidazole, and triphenylphosphine in THF).
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Displace the iodide with an azide group by reacting with sodium azide (NaN₃) in a polar aprotic solvent like DMF at elevated temperature (e.g., 80°C).
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Hydrolyze the acetal protecting group (e.g., using Amberlite-H⁺ resin in water) to yield Ara-5-N₃.
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Aldol Reaction and Decarboxylation:
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Perform an aldol reaction between the synthesized Ara-5-N₃ and oxaloacetate in an aqueous basic solution (e.g., pH 12 with NaOH).
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Induce decarboxylation of the resulting intermediate to form Kdo Azide. This is typically achieved by adding a divalent metal catalyst like Nickel(II) chloride (NiCl₂) and heating at a controlled pH (e.g., pH 5, 50°C).
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Purification:
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Purify the final Kdo Azide product using appropriate chromatographic techniques, such as anion-exchange chromatography.
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Metabolic Labeling and Fluorescence Microscopy of E. coli
This protocol describes the labeling of E. coli LPS with Kdo Azide and subsequent visualization using SPAAC click chemistry.
Materials:
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E. coli strain (e.g., BW25113)
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Growth medium (e.g., LB or M9 minimal media)
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Kdo Azide stock solution (e.g., 50 mM in sterile water or DMSO)
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DBCO-conjugated fluorophore (e.g., DBCO-488) stock solution
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Phosphate-buffered saline (PBS)
Protocol:
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Bacterial Culture Preparation: Inoculate the desired E. coli strain into fresh growth medium and grow to the early or mid-logarithmic phase (OD₆₀₀ ≈ 0.2-0.5).
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Metabolic Labeling:
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Add Kdo Azide to the bacterial culture to a final concentration of 1-5 mM.
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As a negative control, prepare a parallel culture without Kdo Azide.
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Continue to incubate the cultures under normal growth conditions for a period of several hours to allow for incorporation of the azide sugar into the LPS.
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Cell Harvesting and Washing:
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Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).
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Discard the supernatant and wash the cell pellet twice with cold PBS to remove unincorporated Kdo Azide and media components.
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-
Click Chemistry Reaction (SPAAC):
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Resuspend the washed cell pellets in PBS.
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Add the DBCO-fluorophore to a final concentration of 25-100 µM.
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Incubate the reaction for 30-60 minutes at room temperature or 37°C, protected from light.
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Final Washing and Imaging:
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Wash the cells twice with PBS to remove unreacted fluorophore.
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Resuspend the final cell pellet in a small volume of PBS.
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Mount the cells on a microscope slide and visualize using fluorescence microscopy with the appropriate filter set for the chosen fluorophore. A strong fluorescent signal localized to the cell periphery is indicative of successful LPS labeling.
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References
- 1. chemimpex.com [chemimpex.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. Evaluation of Azido 3-Deoxy-d-manno-oct-2-ulosonic Acid (Kdo) Analogues for Click Chemistry-Mediated Metabolic Labeling of Myxococcus xanthus DZ2 Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Deoxy-D-manno-oct-2-ulosonic acid - Wikipedia [en.wikipedia.org]
